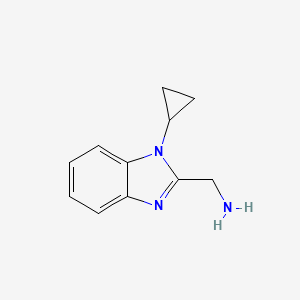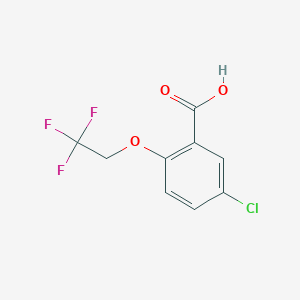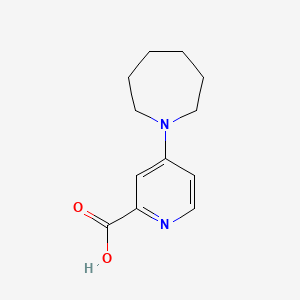![molecular formula C7H5BrN2O B1373539 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one CAS No. 1190319-62-0](/img/structure/B1373539.png)
6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Vue d'ensemble
Description
6-Bromo-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the molecular formula C7H5BrN2. It has a molecular weight of 197.03 . It is a solid substance and should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for 6-bromo-1H-pyrrolo[3,2-b]pyridine is1S/C7H5BrN2/c8-5-3-7-6 (10-4-5)1-2-9-7/h1-4,9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
6-Bromo-1H-pyrrolo[3,2-b]pyridine has a molecular weight of 197.03 g/mol . It has a boiling point of 311°C at 760 mmHg . The compound is a solid and should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique
Thérapies contre le cancer : Inhibiteurs du FGFR
Le composé a été étudié pour son potentiel en tant qu'inhibiteur du récepteur du facteur de croissance des fibroblastes (FGFR). Les FGFR sont essentiels dans divers types de tumeurs, et les cibler est une stratégie prometteuse pour le traitement du cancer. Les dérivés de la 6-bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one ont montré des activités puissantes contre les FGFR1, 2 et 3, un dérivé présentant une activité inhibitrice significative et un potentiel de composé principal pour une optimisation future .
Traitement du cancer du sein
Dans le contexte du cancer du sein, des dérivés spécifiques de ce composé ont inhibé la prolifération des cellules cancéreuses du sein 4T1 et induit l'apoptose. Ces dérivés ont également inhibé de manière significative la migration et l'invasion de ces cellules, suggérant un fort potentiel pour le traitement du cancer du sein .
Carcinome hépatocellulaire
Des études ont développé des dérivés de la this compound en tant qu'inhibiteurs du FGFR4 avec une activité antiproliférative puissante contre les cellules Hep3B, une lignée cellulaire de carcinome hépatocellulaire. Cela indique sa potentielle application dans le traitement du cancer du foie .
Inhibition enzymatique
Le composé a été utilisé comme échafaudage dans la recherche ciblant l'élastase des neutrophiles humains (HNE), une enzyme impliquée dans diverses maladies inflammatoires. Les inhibiteurs basés sur cet échafaudage pourraient conduire à de nouveaux traitements pour les maladies où la HNE joue un rôle .
Développement de médicaments
Le faible poids moléculaire et la flexibilité structurale de la this compound en font un composé principal attrayant pour le développement de médicaments. Sa structure permet la synthèse d'une large gamme de dérivés, augmentant les chances de trouver des inhibiteurs puissants et sélectifs pour diverses cibles .
Synthèse de dérivés de pyrazolopyridine
Le composé est également impliqué dans la synthèse de dérivés de pyrazolopyridine, qui ont une large gamme d'applications en chimie médicinale. Ces dérivés ont été synthétisés en utilisant diverses stratégies, soulignant la polyvalence du composé en tant que précurseur .
Safety and Hazards
The safety information available indicates that 6-bromo-1H-pyrrolo[3,2-b]pyridine may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-1H-Pyrrolo[3,2-b]pyridin-2(3H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR signaling pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . The compound’s action inhibits the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and make it an appealing lead compound for subsequent optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
6-bromo-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-6-5(9-3-4)2-7(11)10-6/h1,3H,2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHPMEPZCXLPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677470 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190319-62-0 | |
| Record name | 6-Bromo-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)


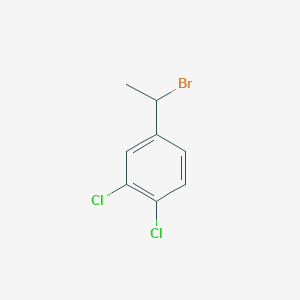
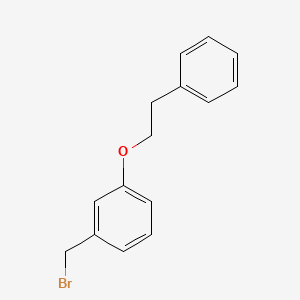
![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)

